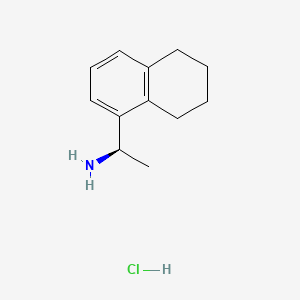
(R)-1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethan-1-amine hydrochloride is a chiral amine compound with a tetrahydronaphthalene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethan-1-amine hydrochloride typically involves the reduction of a corresponding ketone or aldehyde precursor, followed by amination. One common method is the catalytic hydrogenation of 1-(5,6,7,8-tetrahydronaphthalen-1-yl)ethanone using a chiral catalyst to ensure the desired enantiomer is obtained. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of chiral catalysts and advanced purification techniques such as crystallization and chromatography are essential to ensure the enantiomeric purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced further to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents like acyl chlorides or anhydrides in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
®-1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on neurotransmitter systems and its role in modulating biological pathways.
Medicine: Investigated for its potential use in the treatment of neurological disorders such as depression and anxiety.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of ®-1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethan-1-amine hydrochloride involves its interaction with neurotransmitter receptors in the brain. It is believed to act as an agonist or antagonist at specific receptor sites, modulating the release and uptake of neurotransmitters such as serotonin and dopamine. This modulation can influence mood, cognition, and behavior, making it a potential candidate for the treatment of psychiatric disorders.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethan-1-amine hydrochloride: The enantiomer of the compound, which may have different biological activity.
1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethan-1-amine: The free base form of the compound.
1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethanol: A related compound with a hydroxyl group instead of an amine.
Uniqueness
®-1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethan-1-amine hydrochloride is unique due to its chiral nature and its specific interaction with neurotransmitter receptors. Its enantiomeric purity is crucial for its biological activity, and it serves as a valuable tool in the study of chiral drugs and their effects on the central nervous system.
Properties
IUPAC Name |
(1R)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11;/h4,6,8-9H,2-3,5,7,13H2,1H3;1H/t9-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZVCPMICBZLTQ-SBSPUUFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=C1CCCC2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC2=C1CCCC2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine hydrochloride](/img/structure/B8228558.png)




